5,7-Di-O-methylquercetin
Overview
Description
5,7-Di-O-methylquercetin is a naturally occurring flavonoid compound, also known as 3,7-dimethylquercetin. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and grains. This compound is characterized by its white or pale yellow crystalline powder form and is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of the compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” is the enzyme 3-oxo-5 alpha-steroid 4-dehydrogenase (NADP+), also known as EC 1.3.1.22 . This enzyme plays a crucial role in the conversion of testosterone into a more potent androgen, 5 alpha-dihydrotestosterone .
Mode of Action
“Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” acts as an inhibitor of the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it interferes with the conversion of testosterone into 5 alpha-dihydrotestosterone . This interaction with its target leads to a decrease in the levels of 5 alpha-dihydrotestosterone, a potent androgen.
Biochemical Pathways
The compound “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” affects the steroid hormone biosynthesis pathway . By inhibiting the enzyme EC 1.3.1.22, it disrupts the conversion of testosterone into 5 alpha-dihydrotestosterone . This results in a decrease in the levels of 5 alpha-dihydrotestosterone, which can have downstream effects on processes regulated by this androgen.
Result of Action
The molecular and cellular effects of the action of “Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy-” are primarily related to its inhibitory effect on the enzyme EC 1.3.1.22 . By inhibiting this enzyme, it reduces the levels of 5 alpha-dihydrotestosterone, a potent androgen. This can have various effects depending on the context, as 5 alpha-dihydrotestosterone plays a role in numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-O-methylquercetin typically involves the selective demethylation of penta-O-methylquercetin. This process can be achieved using reagents such as boron tribromide (BBr3) or boron trichloride (BCl3) in the presence of tetra-butylammonium iodide (TBAI) . The reaction is carried out at room temperature in a sealed tube with dehydrated quercetin, sodium hydride (NaH), and dimethylformamide (DMF) as the solvent .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural plant sources. This method ensures the compound’s natural origin and maintains its bioactive properties .
Chemical Reactions Analysis
Types of Reactions: 5,7-Di-O-methylquercetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like methyl iodide (MeI) and sodium hydride (NaH) in solvents like DMF.
Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of quercetin, each with unique bioactive properties .
Scientific Research Applications
5,7-Di-O-methylquercetin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5,7-Di-O-methylquercetin is unique among its analogs due to its specific methylation pattern, which enhances its bioavailability and stability. Similar compounds include:
Quercetin: The parent compound with broader bioactivity but lower stability and bioavailability.
Isorhamnetin (3’-O-methylquercetin): Another methylated derivative with similar antioxidant properties.
Kaempferol: A flavonol with similar antioxidant and anti-inflammatory properties but different molecular targets.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCMNIMMTVBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158818 | |
Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13459-07-9 | |
Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Di-O-methylquercetin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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